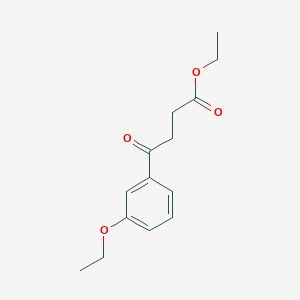

Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate

Beschreibung

Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate is a compound that has garnered attention in the field of organic chemistry for its utility as a synthetic intermediate. Its molecular structure is characterized by a butanoate moiety attached to a 3-ethoxyphenyl group.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 905592-32-7 |

| Molecular Formula | C₁₄H₁₈O₄ |

| Molecular Weight | 250.29 g/mol |

| Physical Form | Colorless oil |

| Purity | 97% |

| InChI Key | GXQZXLGQQQOBSI-UHFFFAOYSA-N |

The significance of this compound in organic synthesis lies in its ability to participate in a variety of chemical transformations. The ketone and ester functional groups can be selectively targeted for reactions such as oxidation, reduction, and substitution. For instance, the ketone can be reduced to a secondary alcohol using agents like sodium borohydride (B1222165) (NaBH₄), while the ester can be reduced to a primary alcohol with stronger reducing agents like lithium aluminum hydride (LiAlH₄).

A common method for the synthesis of this compound and its analogs involves the esterification of the corresponding 4-oxobutanoic acid with ethanol (B145695) in the presence of an acid catalyst. Another prominent synthetic route is the Claisen-Schmidt condensation, which involves the reaction of 3-ethoxybenzaldehyde (B1676413) with ethyl acetoacetate. This reaction is typically catalyzed by an acid or a base and proceeds through an α,β-unsaturated ketone intermediate, which is then reduced to yield the final product.

The presence of the ethoxy group on the phenyl ring also influences the compound's reactivity and physical properties. Compared to its methoxy (B1213986) analog, the ethoxy group can affect factors such as solubility and crystal packing.

The true value of this compound is realized in its application as a building block for more complex and often biologically active molecules. Its structural framework is a key component in the synthesis of various heterocyclic compounds, which are central to medicinal chemistry.

Research has demonstrated the utility of similar keto-esters in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. These reactions are highly valued in drug discovery for their ability to rapidly generate libraries of diverse compounds. For example, ethyl acetoacetate, a related compound, is widely used in the synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives through reactions with hydrazines and ureas, respectively. nih.gov

The general reactivity of β-keto esters like this compound allows them to undergo cyclization reactions to form a variety of heterocyclic systems. For instance, they can be used in the synthesis of dihydropyrimidinones and their derivatives, which are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties. The synthesis of such compounds often involves a one-pot reaction with an aldehyde and a urea (B33335) or thiourea (B124793) derivative.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-17-12-7-5-6-11(10-12)13(15)8-9-14(16)18-4-2/h5-7,10H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQZXLGQQQOBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645853 | |

| Record name | Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905592-32-7 | |

| Record name | Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate and its Analogues

The synthesis of this compound can be achieved through several well-established organic reactions. These routes offer flexibility in starting materials and reaction conditions.

Esterification Reactions

A primary and straightforward method for the synthesis of this compound is the direct esterification of its corresponding carboxylic acid, 4-(3-ethoxyphenyl)-4-oxobutanoic acid. This reaction is typically carried out by reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The process is a reversible equilibrium reaction, and to drive it towards the formation of the ester, the water produced is often removed, or an excess of ethanol is used.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. A subsequent nucleophilic attack by the hydroxyl group of ethanol on the carbonyl carbon forms a tetrahedral intermediate. Finally, the elimination of a water molecule and deprotonation of the intermediate yields the final ester product, this compound.

Condensation Reactions, including Friedel-Crafts Acylation

Friedel-Crafts acylation provides a powerful method for forming the carbon-carbon bond between the aromatic ring and the butanoyl chain. A common strategy involves the acylation of an electron-rich aromatic compound, such as phenetole (B1680304) (ethoxybenzene), with an acylating agent like succinic anhydride (B1165640) or its derivative. nih.govresearchgate.net This reaction is typically catalyzed by a Lewis acid, for instance, aluminum chloride (AlCl₃). beilstein-journals.org

The reaction mechanism begins with the formation of a highly electrophilic acylium ion from the reaction between the acylating agent and the Lewis acid catalyst. youtube.com The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate. stackexchange.com Subsequent deprotonation of this intermediate restores aromaticity and yields the keto-acid, 4-(3-ethoxyphenyl)-4-oxobutanoic acid. This intermediate is then subjected to an esterification reaction with ethanol, as described in the previous section, to produce this compound.

| Reactant 1 | Reactant 2 | Catalyst | Intermediate Product |

| Ethoxybenzene | Succinic Anhydride | AlCl₃ | 4-(3-ethoxyphenyl)-4-oxobutanoic acid |

| 4-(3-ethoxyphenyl)-4-oxobutanoic acid | Ethanol | H₂SO₄ | This compound |

Alkylation Strategies, e.g., from Halogenated Acetoacetate Precursors

The acetoacetic ester synthesis is a versatile method for the preparation of ketones and β-keto esters. uomustansiriyah.edu.iqyoutube.comwikipedia.orglibretexts.org This strategy can be adapted to synthesize this compound. The synthesis starts with ethyl acetoacetate, which possesses acidic α-hydrogens that can be readily deprotonated by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. youtube.com

This enolate then acts as a nucleophile and can be alkylated by a halogenated precursor, for example, a 3-ethoxy-substituted phenacyl halide (e.g., 2-bromo-1-(3-ethoxyphenyl)ethanone). The reaction proceeds via an Sₙ2 mechanism. youtube.com The resulting product, a dialkylated acetoacetic ester, can then undergo hydrolysis and decarboxylation upon heating in an acidic or basic medium to yield a methyl ketone. wikipedia.org For the synthesis of the target compound, a modified approach would be required, potentially involving the alkylation of a different active methylene (B1212753) compound or further modification of the initial product.

| Starting Material | Base | Alkylating Agent | Intermediate Product |

| Ethyl acetoacetate | Sodium ethoxide | 2-bromo-1-(3-ethoxyphenyl)ethanone | Ethyl 2-(2-(3-ethoxyphenyl)-2-oxoethyl)-3-oxobutanoate |

Knoevenagel Condensation Approaches with Aromatic Aldehydes

The Knoevenagel condensation is a modification of the aldol (B89426) condensation and involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, often a weak amine like piperidine. purechemistry.orgpsiberg.comjk-sci.comnumberanalytics.com This reaction is a powerful tool for the formation of carbon-carbon double bonds. aston.ac.uk

To synthesize a precursor for this compound, 3-ethoxybenzaldehyde (B1676413) can be condensed with an active methylene compound such as ethyl acetoacetate. researchgate.netresearchgate.net The reaction is catalyzed by a base, which deprotonates the active methylene compound to form a carbanion. psiberg.com This carbanion then attacks the carbonyl carbon of the aromatic aldehyde. The resulting intermediate undergoes dehydration to yield an α,β-unsaturated product. organic-chemistry.org This unsaturated intermediate can then be further modified, for example, through a Michael addition followed by hydrolysis and decarboxylation, or through reduction of the double bond, to ultimately form the target molecule.

| Aromatic Aldehyde | Active Methylene Compound | Catalyst | Product Type |

| 3-Ethoxybenzaldehyde | Ethyl acetoacetate | Piperidine | α,β-Unsaturated keto ester |

| 3-Ethoxybenzaldehyde | Malonic acid | Pyridine | α,β-Unsaturated carboxylic acid (Doebner modification) organic-chemistry.org |

Advanced Synthetic Transformations Employing this compound Precursors

Precursors such as halogenated β-keto esters are valuable building blocks in more complex synthetic strategies, including cascade reactions that allow for the rapid construction of intricate molecular architectures.

Cascade Michael/Alkylation Reactions for Spirocyclopentane Formation

An advanced application of precursors related to this compound is their use in cascade reactions to form complex cyclic systems. For instance, ethyl 4-chloro-3-oxobutanoate, a halogenated β-keto ester, can participate in a cascade Michael/alkylation reaction with 2-arylidene-1,3-indandiones to synthesize activated spirocyclopentanes. arkat-usa.orgamanote.com

The proposed mechanism for this transformation begins with the deprotonation of ethyl 4-chloro-3-oxobutanoate by a base, such as triethylamine, to generate an enolate. arkat-usa.org This enolate then acts as a Michael donor, adding to the electron-deficient double bond of the 2-arylidene-1,3-indandione (the Michael acceptor). The resulting intermediate then undergoes an intramolecular Sₙ2 reaction, where the newly formed enolate displaces the chloride ion, leading to the formation of the spirocyclopentane ring system. arkat-usa.org This cascade process efficiently constructs two new carbon-carbon bonds and a spirocyclic center in a single synthetic operation.

| Reactant 1 | Reactant 2 | Base | Reaction Type | Product |

| Ethyl 4-chloro-3-oxobutanoate | 2-Arylidene-1,3-indandione | Triethylamine | Cascade Michael/Alkylation | Activated Spirocyclopentane |

Synthesis of Pyrazolone (B3327878) Derivatives

Pyrazolone derivatives can be synthesized from γ-ketoesters like this compound through condensation reactions with hydrazine (B178648) or its derivatives. hilarispublisher.comorientjchem.org The general mechanism involves the initial reaction of the hydrazine with the ketone carbonyl group to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the reaction of the second nitrogen atom of the hydrazine with the ester carbonyl group, leading to the formation of the five-membered pyrazolone ring. hilarispublisher.com This reaction is a foundational method for creating substituted pyrazolones, which are significant scaffolds in medicinal chemistry. researchgate.net

Formation of Heterocyclic Scaffolds (e.g., Pyrimidines, Dihydrofurans)

Pyrimidines: The synthesis of pyrimidines typically involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netmdpi.com While this compound is a 1,4-dicarbonyl compound (a γ-ketoester), it can be utilized as a precursor. For instance, it can undergo chemical modification to introduce the necessary functionality for pyrimidine (B1678525) ring formation. A plausible route involves the reaction of the γ-ketoester with a suitable reagent, such as an amidine, which can react with both the ketone and ester moieties in a stepwise fashion to construct the six-membered pyrimidine ring. researchgate.net

Dihydrofurans: Dihydrofuran rings can be formed from this compound through intramolecular cyclization. chimicatechnoacta.ruresearchgate.net This transformation is typically catalyzed by either acid or base. In the presence of a base, an enolate is formed at the carbon alpha to the ester group, which can then attack the ketone carbonyl carbon. Subsequent protonation and dehydration yield the dihydrofuran scaffold. Alternatively, under acidic conditions, the ketone carbonyl is protonated, activating it for nucleophilic attack by the enol form of the ester, leading to the same heterocyclic product. researchgate.neturfu.ru

Optimization of Reaction Conditions and Green Chemistry Considerations

Optimizing reaction conditions is crucial for improving yield, reducing waste, and enhancing the sustainability of synthetic processes involving this compound.

Catalysis in Synthetic Pathways (e.g., Acidic, Basic, Palladium)

Acidic and Basic Catalysis: As mentioned, both acid and base catalysis are fundamental in promoting reactions such as the intramolecular cyclization to form dihydrofurans. researchgate.net Basic catalysts, like sodium ethoxide or potassium carbonate, are used to generate enolates for nucleophilic attack, while acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, activate carbonyl groups by protonation. orgsyn.org The choice of catalyst can influence reaction rates and selectivity.

Palladium Catalysis: Palladium catalysts are widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. ias.ac.innih.gov In the context of derivatives made from this compound, palladium catalysis could be employed for α-arylation reactions. researchgate.net For example, after initial synthesis of a heterocyclic scaffold, further functionalization via Suzuki or Buchwald-Hartwig couplings can introduce aryl or other substituent groups, significantly increasing molecular complexity. organic-chemistry.org The choice of phosphine (B1218219) ligands is critical in tuning the catalyst's reactivity and achieving high selectivity. ias.ac.in

Solvent Effects and Ionic Liquid Applications

The choice of solvent can significantly impact reaction outcomes. Ionic liquids (ILs) are emerging as green alternatives to traditional volatile organic solvents due to their negligible vapor pressure, thermal stability, and tunable properties. ajgreenchem.com In reactions such as the Knoevenagel condensation, which shares mechanistic similarities with reactions involving β- and γ-ketoesters, ionic liquids can serve as both the solvent and catalyst. rsc.orgscielo.br The use of ionic liquids can lead to shorter reaction times, higher yields, and simplified product isolation, as the IL can often be recycled. ajgreenchem.comscielo.br The hydrogen bond basicity of the ionic liquid has been identified as a key factor in determining the rate of Knoevenagel-type condensations. rsc.org

| Ionic Liquid | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| [bmim][NTf2] | 0.5 - 2.0 | 44 - 84 | scielo.br |

| Ethylammonium Nitrate | Short | 70 - 92 | rsc.org |

| [Bmim][OAc] (in water) | Short | 90 - 97 | ajgreenchem.com |

Industrial Scale-Up Methodologies and Continuous Flow Processes

Transitioning from laboratory-scale synthesis to industrial production requires robust and efficient methodologies. Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of heterocyclic compounds. nih.govresearchgate.net In a flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. durham.ac.uk This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com

The benefits of using continuous flow for synthesizing derivatives from this compound include:

Enhanced Safety: The small reactor volumes minimize the risks associated with handling potentially hazardous reagents or exothermic reactions. nih.gov

Improved Efficiency: Superior heat and mass transfer lead to faster reaction times and higher yields. durham.ac.uk

Consistency and Quality: Automation and precise control result in high product consistency and quality.

Scalability: Production can be scaled up by running the system for longer periods or by using parallel reactors, avoiding the challenges of redesigning large-scale batch reactors. researchgate.net

This "enabling technology" is particularly well-suited for multistep syntheses, allowing for the integration of reaction, work-up, and purification steps into a single, streamlined process. durham.ac.uk

Chemical Reactivity and Mechanistic Investigations

Reactivity Profile of the Ethyl 4-Oxobutanoate Moiety

The ethyl 4-oxobutanoate portion of the molecule contains two key reactive sites: the carbonyl group of the ketone and the carbonyl group of the ester. The methylene (B1212753) groups adjacent to these carbonyls, particularly the one at the α-position to the ester and β-position to the ketone, possess acidic protons. Deprotonation of the α-carbon (adjacent to the ester) can occur, though it is less acidic than in β-keto esters where the α-protons are flanked by two carbonyl groups.

The presence of both ketone and ester functionalities makes the ethyl 4-oxobutanoate moiety susceptible to a range of reactions. It can act as both an electrophile at its carbonyl carbons and, upon deprotonation, as a nucleophile. This dual reactivity is fundamental to its utility in forming complex carbon skeletons. For instance, while β-keto esters are well-known for undergoing Claisen condensation, the principles of enolate generation and nucleophilic addition are also central to the reactivity of γ-keto esters like ethyl 4-oxobutanoate. thieme-connect.com

Role of the Aryl Substituent and Ethoxy Group on Reactivity

The chemical behavior of Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate is significantly influenced by the electronic properties of the 3-ethoxyphenyl group attached to the keto-carbonyl carbon. Substituents on an aryl ring can alter the electrophilicity of the adjacent carbonyl carbon through inductive and resonance effects. nih.gov

The ethoxy group (-OCH₂CH₃) at the meta position of the phenyl ring plays a dual electronic role:

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect that can slightly increase the electrophilicity of the aromatic ring carbons and, to a lesser extent, the keto-carbonyl carbon.

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, an electron-donating resonance effect. This effect primarily increases electron density at the ortho and para positions.

| Feature | Description | Impact on Reactivity |

| Ethyl 4-Oxobutanoate Moiety | Contains a ketone and an ester functional group. | Provides sites for both nucleophilic and electrophilic attack. Methylene protons are acidic, allowing for enolate formation. |

| Aryl Substituent (3-ethoxyphenyl) | An aromatic ring attached to the keto-carbonyl group. | Influences the electronic properties of the adjacent carbonyl. The ring itself can undergo electrophilic substitution. |

| Ethoxy Group (-OCH₂CH₃) | An electron-donating group at the meta position of the aryl ring. | Modulates the electrophilicity of the keto-carbonyl and directs reactivity in aromatic substitution reactions. |

Key Reaction Mechanisms

The structural features of this compound give rise to several key reaction pathways that are fundamental to its application in chemical synthesis.

Nucleophilic Attack and Ester Hydrolysis Pathways

The carbonyl carbons of both the ketone and the ester in this compound are electrophilic and thus susceptible to nucleophilic attack. Strong bases can deprotonate the alpha hydrogen adjacent to the ester carbonyl, creating a reactive enolate ion that can act as a nucleophile in various reactions. thieme-connect.com

Ester hydrolysis is a common reaction for this compound, which can proceed under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. researchgate.net Subsequent proton transfer and elimination of ethanol (B145695) yield the corresponding γ-keto carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as hydroxide, a nucleophilic acyl substitution occurs. The hydroxide ion attacks the ester carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the ethoxide leaving group, yielding a carboxylate salt. Acidic workup then provides the γ-keto carboxylic acid.

These hydrolysis reactions are crucial for further synthetic modifications, as the resulting carboxylic acid can undergo a variety of other transformations. jst.go.jp

Electrophilic Nature of Carbonyl Systems and Acylation Reactions

The electrophilic character of the carbonyl groups is a defining feature of the molecule's reactivity. libretexts.org This allows for a variety of acylation reactions. While the methylene protons in a γ-keto ester are less acidic than in a β-keto ester, they can still be deprotonated by a strong base to form an enolate. This enolate can then participate in C-acylation reactions when treated with an appropriate acylating agent, such as an acid chloride or anhydride (B1165640). researchgate.net

The position of acylation can be influenced by reaction conditions, including the choice of base, solvent, and acylating agent. masterorganicchemistry.com These reactions are a powerful tool for extending the carbon skeleton and introducing further functional complexity into the molecule.

Intramolecular Cyclization Pathways

The linear four-carbon chain of the butanoate moiety, with functional groups at either end, makes this compound a prime candidate for intramolecular cyclization reactions to form five-membered rings. These reactions are typically promoted by creating a nucleophilic center at one end of the chain and an electrophilic center at the other.

For example, formation of an enolate at the carbon alpha to the ester can be followed by an intramolecular nucleophilic attack on the keto-carbonyl carbon. Depending on the reaction conditions and subsequent workup, this can lead to the formation of cyclic products like substituted cyclopentanones or lactones. Studies on related 4-aryl-4-oxobutanoic acid derivatives have shown they can undergo intramolecular cyclization to form furanone structures. rsc.org Similarly, related butanoate systems have been used in Michael addition/intramolecular cyclization sequences to synthesize substituted furanones.

Oxidation and Reduction Transformations

The ketone and ester functionalities of this compound can undergo various oxidation and reduction reactions.

Reduction: The carbonyl groups can be reduced to alcohols using various reducing agents. The choice of reagent allows for selectivity.

Selective Ketone Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that will selectively reduce the ketone to a secondary alcohol while leaving the ester group intact. rsc.org This chemoselectivity is highly useful in synthesis. The reaction typically proceeds via the nucleophilic addition of a hydride ion to the ketone's carbonyl carbon. researchgate.net

Reduction of Both Ketone and Ester: A stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester, yielding a diol. researchgate.net

The reduction of β-keto esters can sometimes be accompanied by transesterification if an alcohol is used as the solvent. thieme-connect.com

| Reducing Agent | Carbonyl Group(s) Reduced | Product |

| Sodium Borohydride (NaBH₄) | Ketone | γ-Hydroxy ester |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | Diol |

Oxidation: While the butanoate chain is generally saturated, the molecule can be induced to undergo oxidative transformations under specific conditions. For instance, the Baeyer-Villiger oxidation involves the conversion of a ketone to an ester using a peroxyacid. Applying this to the ketone moiety of this compound could potentially lead to the insertion of an oxygen atom adjacent to the carbonyl carbon. Additionally, copper-catalyzed aerobic oxidative esterification of ketones via C-C bond cleavage represents another potential oxidative pathway.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Three-Dimensional Structure Elucidation

The flexibility of Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate arises from the rotation around several single bonds: the C-C bonds within the butanoate chain, the C-O bond of the ethoxy group, and the C-C bond connecting the phenyl ring to the keto group. The orientation of the ethoxy group relative to the phenyl ring and the conformation of the butanoate chain are of particular interest.

A systematic conformational search using computational methods like molecular mechanics or quantum mechanics can identify the low-energy conformers of this compound. The following table summarizes hypothetical low-energy conformers and their relative energies, which would be the expected output of such a study.

| Conformer | Dihedral Angle (C-C-C=O) | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) |

| 1 | 180° (anti) | 60° (gauche) | 0.00 |

| 2 | 60° (gauche) | 180° (anti) | 1.25 |

| 3 | 180° (anti) | 180° (anti) | 2.50 |

This table is illustrative and represents the type of data generated from a conformational analysis.

Quantum Chemical Calculations (e.g., DFT Studies for Isomer Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules, including the relative stability of isomers. For this compound, DFT could be employed to analyze the energetic differences between positional isomers (e.g., 2-ethoxyphenyl or 4-ethoxyphenyl derivatives) and tautomers (keto-enol forms).

DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. researchgate.netchemrxiv.org By calculating the total electronic energy of different isomers, their relative stabilities can be determined. The choice of the functional and basis set is critical for obtaining reliable results. chemrxiv.org For organic molecules, hybrid functionals like B3LYP are commonly used. researchgate.net

A comparative DFT study on the isomers of a substituted phenylbutanoate could yield the data presented in the hypothetical table below. Such a study would involve geometry optimization of each isomer followed by frequency calculations to confirm that the optimized structures correspond to energy minima.

| Isomer | Total Energy (Hartree) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| This compound | -850.12345 | 0.00 | 2.5 |

| Ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate | -850.12100 | 1.54 | 3.1 |

| Ethyl 4-(4-ethoxyphenyl)-4-oxobutanoate | -850.12250 | 0.60 | 2.1 |

This table is illustrative and represents the type of data generated from a DFT study on isomers.

The results of such calculations can provide valuable insights into the thermodynamic stability of different isomeric forms, which is crucial for synthetic planning and for understanding the potential for isomerization under different conditions.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. While there are no specific docking studies published for this compound, its structural features suggest it could be investigated as a ligand for various biological targets.

The presence of an aromatic ring, a ketone, and an ester group provides multiple points for potential interactions with a protein's active site, including hydrogen bonding, hydrophobic interactions, and π-π stacking. Docking simulations of compounds with similar ethoxyphenyl or methoxyphenyl moieties have been performed against various targets, such as enzymes and receptors involved in cancer and inflammation.

A typical molecular docking workflow involves preparing the 3D structures of the ligand and the target protein, defining the binding site, and then using a scoring function to evaluate the different binding poses of the ligand. The results are often presented as a docking score, which is an estimate of the binding affinity.

The following table provides a hypothetical example of docking results for this compound against several potential protein targets.

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-α (TNF-α) | 2AZ5 | -7.9 | Tyr59, Tyr119, Gly121 |

| Estrogen Receptor Alpha (ER-α) | 1GWR | -9.1 | Arg394, Glu353, His524 |

This table is illustrative and represents the type of data generated from a molecular docking study.

These hypothetical results would suggest that this compound has the potential to bind to these targets and could warrant further experimental investigation.

Prediction of Molecular Descriptors Relevant to Reactivity and Derivatization

Molecular descriptors are numerical values that characterize the properties of a molecule. They can be calculated from the molecular structure and are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the reactivity, biological activity, and physicochemical properties of compounds.

For this compound, several molecular descriptors can be calculated to predict its reactivity and potential for derivatization. These descriptors can be broadly classified into electronic, steric, and topological categories.

Electronic Descriptors:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. A small HOMO-LUMO gap suggests higher reactivity.

Mulliken charges: These provide an estimation of the partial atomic charges, indicating the electrophilic and nucleophilic sites within the molecule. The carbonyl carbon of the ketone and ester groups are expected to be electrophilic.

Steric and Topological Descriptors:

Molecular weight and volume: These basic descriptors are related to the size of the molecule.

Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

The following table presents a selection of calculated molecular descriptors for this compound and related compounds, which could be used to predict their reactivity.

| Compound | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | HOMO (eV) | LUMO (eV) |

| This compound | 250.29 | 2.3 | 52.6 | -6.5 | -1.2 |

| Ethyl 4-phenyl-4-oxobutanoate | 206.24 | 1.8 | 43.4 | -6.8 | -1.5 |

| Ethyl 4-(3-methoxyphenyl)-4-oxobutanoate | 236.26 | 2.0 | 52.6 | -6.6 | -1.3 |

This table is illustrative and represents the type of data generated from molecular descriptor calculations.

These descriptors can be used to build predictive models for various properties. For instance, the electrophilicity of the carbonyl carbons can inform the design of nucleophilic addition or substitution reactions for creating derivatives of this compound.

Structure Activity Relationship Sar and Structural Analogue Studies

Impact of Substituents on Chemical Reactivity and Derivatization Potential

The reactivity of the parent compound is significantly influenced by the nature and position of substituents on the phenyl ring. These substituents can alter the electron density distribution across the molecule, thereby affecting the reactivity of the carbonyl groups and the potential for various chemical transformations.

The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the 3-ethoxyphenyl ring can modulate the chemical reactivity of ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate. EDGs, such as methoxy (B1213986) (-OCH3) or additional ethoxy (-OCH2CH3) groups, increase the electron density on the aromatic ring. This, in turn, can enhance the nucleophilicity of the ring, making it more susceptible to electrophilic substitution reactions. Conversely, the increased electron density can slightly decrease the reactivity of the ketone carbonyl group towards nucleophiles by reducing its electrophilicity.

EWGs, such as nitro (-NO2) or cyano (-CN) groups, have the opposite effect. They withdraw electron density from the phenyl ring, making the ketone carbonyl carbon more electrophilic and thus more reactive towards nucleophilic attack. This increased reactivity can be advantageous for certain derivatization reactions, such as the formation of hydrazones or oximes.

Table 1: Predicted Effects of Substituents on the Reactivity of this compound Analogues

| Substituent at para-position | Group Type | Effect on Phenyl Ring | Predicted Reactivity of Ketone Carbonyl |

| -OCH3 | Electron-Donating | Increased electron density | Decreased |

| -CH3 | Electron-Donating | Increased electron density | Decreased |

| -H (Parent Compound) | Neutral | Baseline | Baseline |

| -Cl | Electron-Withdrawing | Decreased electron density | Increased |

| -NO2 | Electron-Withdrawing | Decreased electron density | Increased |

This table presents predicted trends based on general principles of organic chemistry.

Fluorine, in particular, due to its high electronegativity, can form strong C-F bonds, which can enhance the metabolic stability of the compound. This is a common strategy in medicinal chemistry to prevent in vivo degradation. The presence of a halogen can also provide a handle for further derivatization through cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the introduction of a wide variety of other functional groups.

Modifications of the Ester Moiety and Alkyl Chain Length

Altering the ester group and the length of the alkyl chain are key strategies in modifying the properties of butanoate derivatives. These changes can impact the molecule's solubility, steric hindrance, and interaction with biological targets.

Table 2: Comparison of Different Ester Analogues

| Ester Group | Relative Size | Predicted Lipophilicity | Potential for Steric Hindrance |

| Methyl | Small | Lower | Low |

| Ethyl | Medium | Medium | Medium |

| Benzyl | Large | Higher | High |

Introducing branching into the alkyl chain can have profound effects on the molecule's conformation and its ability to fit into specific binding sites. For instance, branching at the carbon adjacent to the ester (the alpha-carbon) or the next carbon (the beta-carbon) can restrict the rotational freedom of the chain. This conformational rigidity can be beneficial if a specific orientation is required for biological activity. However, excessive branching can also lead to steric clashes that prevent effective binding. Studies on related compounds have shown that branching can influence the metabolic stability of the molecule by sterically hindering the access of metabolic enzymes.

Stereochemical Considerations in Derivatives and Reaction Outcomes (e.g., E/Z Isomerism)

While this compound itself does not possess stereocenters that would lead to E/Z isomerism, its derivatives can. For example, if the ketone is converted into an oxime or a hydrazone, the resulting C=N double bond can exhibit E/Z isomerism. The specific isomer formed can depend on the reaction conditions, such as the pH and the nature of the reagents used.

The stereochemistry of these derivatives is crucial as different isomers can have distinct biological activities and physical properties. For instance, one isomer might bind effectively to a target protein, while the other may be inactive. Therefore, controlling the stereochemical outcome of derivatization reactions is a key aspect of synthetic strategy. The presence of bulky substituents near the newly formed double bond can favor the formation of one isomer over the other due to steric hindrance.

Comparative Analysis with Structurally Related Butyrate (B1204436)/Butanoate Derivatives

The structure-activity relationship (SAR) of butyrate and butanoate derivatives is a critical area of investigation for modulating their biological effects. The core structure, consisting of a phenyl ring attached to a four-carbon chain with a terminal ester or acid, allows for systematic modifications to probe the impact of various substituents on activity. Research into structurally related compounds, such as 4-aryl-4-oxobutanoate analogues, provides valuable insights into the electronic and steric requirements for potent biological activity.

A significant study in this area, while focusing on 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their esters, offers a strong comparative framework for understanding the SAR of related butanoate structures. These compounds share the key pharmacophoric elements of a substituted phenyl ring and a butanoate-like chain. The primary difference lies in the presence of a double bond in the butanoate chain (making it a but-2-enoate) and a hydroxyl group at the 2-position. Despite these differences, the study's findings on the influence of phenyl ring substitutions are highly relevant.

The research focused on the inhibition of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative processes. The inhibitory activities of a series of methyl esters of 4-aryl-2-hydroxy-4-oxobut-2-enoic acid were evaluated, providing a clear picture of how different substituents on the aryl moiety affect potency.

Detailed Research Findings

The investigation revealed that the nature and position of the substituent on the phenyl ring play a crucial role in determining the inhibitory activity of these compounds. The unsubstituted phenyl derivative served as a baseline for comparison.

Key findings from the study include:

Halogen Substitution: The introduction of halogen atoms (fluoro, chloro, bromo) at the meta- (3-) or para- (4-) position of the phenyl ring generally led to a significant increase in inhibitory potency compared to the unsubstituted analogue. For instance, compounds with a 3-chloro or 3-fluoro substituent were among the most potent inhibitors identified. nih.gov This suggests that electron-withdrawing groups in these positions are favorable for activity.

Positional Isomerism: The position of the substituent was a critical determinant of activity. For example, the 3-chloro derivative consistently showed higher potency than the 4-chloro and 2-chloro analogues. nih.gov This highlights the importance of the spatial relationship between the substituent and the rest of the molecule for optimal interaction with the biological target.

Methoxy and Ethoxy Groups: While not explicitly detailed in the comparative tables of the primary study, the presence of alkoxy groups like methoxy and ethoxy is a common modification in medicinal chemistry to explore effects on solubility and electronic properties. In the context of "this compound," the ethoxy group at the 3-position is a key structural feature. Based on the trends observed with other electron-donating and -withdrawing groups, the position of this ethoxy group is expected to significantly influence the compound's biological profile.

The following interactive data table summarizes the inhibitory activities of a selection of structurally related methyl 4-aryl-2-hydroxy-4-oxobut-2-enoates against kynurenine-3-hydroxylase, illustrating the impact of phenyl ring substitutions.

| Compound ID | Phenyl Ring Substituent | IC50 (µM) |

| 1 | Unsubstituted | 1.2 |

| 2 | 2-Fluoro | 1.1 |

| 3 | 3-Fluoro | 0.04 |

| 4 | 4-Fluoro | 0.1 |

| 5 | 2-Chloro | >10 |

| 6 | 3-Chloro | 0.03 |

| 7 | 4-Chloro | 0.2 |

| 8 | 3-Bromo | 0.04 |

| 9 | 4-Bromo | 0.2 |

| 10 | 3-Methyl | 0.3 |

| 11 | 4-Methyl | 0.5 |

| 12 | 3-Methoxy | 0.2 |

| 13 | 4-Methoxy | 0.5 |

Data sourced from a study on kynurenine-3-hydroxylase inhibitors. nih.gov The compounds listed are methyl 4-aryl-2-hydroxy-4-oxobut-2-enoates, which are structurally related to this compound.

This comparative analysis underscores the sensitivity of the biological activity of 4-aryl-4-oxobutanoate derivatives to the substitution pattern on the aromatic ring. The strong electron-withdrawing effect of halogens at the meta-position appears to be particularly beneficial for the inhibitory activity observed in this series. These findings provide a valuable predictive framework for the design of novel analogues, including derivatives of "this compound," with potentially enhanced or modulated biological activities.

Exploration of Bioactive Derivatives and Therapeutic Modalities in Research

Development of Antiprion Agents from Pyrazolone (B3327878) Derivatives

The structural backbone of Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate is ideally suited for the synthesis of pyrazolone heterocycles, a class of compounds investigated for their potential activity against prion diseases. Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of misfolded prion proteins. The core reaction involves the cyclocondensation of the β-ketoester moiety of the parent compound with hydrazine (B178648) or its substituted derivatives. This reaction typically proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable 5-pyrazolone ring.

Research into pyrazolone derivatives has demonstrated potent inhibitory activity against the accumulation of protease-resistant prion protein (PrP-res). researchgate.net For instance, certain 1,3-disubstituted pyrazolone derivatives have shown remarkably low IC50 values, indicating high potency in cell-based assays. researchgate.net The synthesis starting from an aryl-4-oxobutanoate core allows for systematic modification of the phenyl ring (derived from the original aryl group) and the N1-position of the pyrazolone ring, enabling the exploration of structure-activity relationships (SAR) to optimize antiprion efficacy.

| Compound Structure | Derivative Class | Reported Activity | Reference |

|---|---|---|---|

| 1-Phenyl-3-(aryl)-5-pyrazolone | Aryl Pyrazolone | Demonstrated inhibition of PrP-res accumulation in ScN2a and F3 cell lines. | researchgate.net |

| 4-Arylazo-5-pyrazolone | Azo-Pyrazolone | Investigated for various biological activities, with the core structure being a target for antiprion agent development. | researchgate.net |

Research on Enzyme Inhibition Mechanisms

The versatility of this compound extends to its use as a scaffold for developing various enzyme inhibitors.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.govmdpi.com The 3-ethoxyphenyl group of the parent compound can be hydrolyzed to a 3-hydroxyphenyl (resorcinol) moiety. Resorcinol and its derivatives are well-known for their ability to inhibit tyrosinase. mdpi.com Research on related phenolic compounds, such as flavans and chalcones, has identified potent tyrosinase inhibitors with IC50 values in the low micromolar range, underscoring the potential of derivatives from this scaffold. nih.govmdpi.com

Cyclooxygenase-2 (COX-2): As an enzyme central to the inflammatory pathway, COX-2 is a major target for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The arylbutanoate structure can be used to synthesize selective COX-2 inhibitors. For example, the core can be incorporated into larger heterocyclic systems, such as pyrazoles or oxazoles, which are known to confer COX-2 selectivity. researchgate.netnih.gov Studies on celecoxib (B62257) derivatives and other 4-aryl substituted heterocycles have shown potent enzymatic inhibition, providing a rationale for developing new agents from this precursor. researchgate.netnih.gov

Monoacylglycerol Lipase (MAGL): MAGL is a serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), making it a therapeutic target for neurological and inflammatory conditions. nih.govmdpi.com Current research on MAGL inhibitors has primarily focused on distinct chemical scaffolds such as terpenoids, carbamates, and pyrrolidone derivatives. nih.govmdpi.comuniversiteitleiden.nl The direct utility of ethyl 4-aryl-4-oxobutanoate derivatives for MAGL inhibition is not extensively documented, as the active site of MAGL appears to favor different pharmacophoric features.

Human Neutrophil Elastase (HNE): HNE is a serine protease implicated in inflammatory diseases, particularly those affecting the lungs. thieme-connect.denih.gov HNE inhibitors are often peptide-based or complex heterocyclic compounds designed to mimic the enzyme's natural substrates. mdpi.comnih.gov Similar to MAGL, the ethyl 4-aryl-4-oxobutanoate scaffold has not been a primary focus in the development of HNE inhibitors, which require specific structural motifs for effective binding to the enzyme's active site. mdpi.comfrontiersin.org

Investigation of Antiviral Compounds, e.g., Hepatitis B Virus (HBV) Inhibitors

Ethyl 4-aryl-4-oxobutanoates are valuable intermediates in the synthesis of novel antiviral agents, particularly against the Hepatitis B Virus (HBV). nih.gov Research has demonstrated a synthetic pathway where substituted benzenes undergo Friedel-Crafts acylation with succinic anhydride (B1165640), followed by esterification, to produce ethyl 4-aryl-4-oxobutanoate intermediates in high yields. nih.gov

These intermediates can then be chemically modified, for example, by converting the ketone group into an oxime ether. The resulting compounds have been screened for antiviral activity, with some showing promising inhibitory effects on HBV. nih.gov This synthetic strategy allows for the creation of a library of compounds with diverse substitutions on the aromatic ring, facilitating the optimization of antiviral potency. This approach positions this compound as a key building block for developing new direct-acting antiviral agents. nih.gov

Synthesis of Novel Antiplatelet Aggregation Agents from Hydrazone Derivatives

The ketone moiety of this compound readily reacts with aryl hydrazines in an acid-catalyzed condensation reaction to form hydrazone derivatives. This class of compounds has been extensively investigated for its antiplatelet aggregation properties. nih.govnih.govresearchgate.net Platelet aggregation is a critical process in thrombosis, and its inhibition is a key therapeutic strategy for cardiovascular diseases. mdpi.com

Studies on aryl hydrazone derivatives of structurally similar β-ketoesters, such as ethyl acetoacetate, have shown that these compounds can effectively inhibit platelet aggregation induced by agents like arachidonic acid (AA) and adenosine (B11128) diphosphate (B83284) (ADP). nih.govresearchgate.net The antiplatelet activity is influenced by the nature of the substituent on the aryl hydrazine ring; electron-releasing groups (e.g., hydroxyl, methoxy) have been found to enhance inhibitory activity against AA-induced aggregation. nih.govresearchgate.net

| Derivative Class | Inducer | Inhibition (%) | Reference |

|---|---|---|---|

| Ethyl-2-(2-(4-hydroxyphenyl)hydrazinylidene)-3-oxobutanoate | Arachidonic Acid (AA) | High | nih.gov |

| Ethyl-2-(2-(4-hydroxyphenyl)hydrazinylidene)-3-oxobutanoate | Adenosine Diphosphate (ADP) | Moderate | nih.gov |

| Indole-based Phenylhydrazone | Arachidonic Acid (AA) | Potent (IC50 comparable to indomethacin) | nih.gov |

Precursors for Multi-Target Agents in Neurodegenerative Research (e.g., Alzheimer's Disease via Pyrrole (B145914) Derivatives)

The 1,4-dicarbonyl structure inherent in this compound makes it an excellent substrate for the Paal-Knorr synthesis of pyrroles. mdpi.commdpi.comnih.gov This reaction involves the condensation of the dicarbonyl compound with a primary amine or an amino acid, typically under acidic or microwave-assisted conditions, to form a substituted pyrrole ring. mdpi.comsioc-journal.cn This synthetic route is fundamental in creating precursors for agents targeting neurodegenerative diseases like Alzheimer's.

Pyrrole derivatives synthesized from related 1,4-dicarbonyl precursors have been designed as multi-target agents. mdpi.com These compounds have been evaluated for their ability to inhibit key enzymes implicated in Alzheimer's pathology, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). mdpi.com Furthermore, these derivatives often possess antioxidant properties, capable of scavenging harmful radicals like ABTS, which is relevant to mitigating the oxidative stress associated with neurodegeneration. mdpi.comnih.gov

| Derivative Type | Target | Observed Activity | Reference |

|---|---|---|---|

| Valine-based Pyrrole Hydrazide | Acetylcholinesterase (AChE) | Inhibitory activity observed. | mdpi.com |

| Valine-based Pyrrole Hydrazide | Monoamine Oxidase B (MAO-B) | Moderate selective inhibition. | mdpi.com |

| Pyrrole Hydrazide (vh0) | ABTS Radical | 99.4% scavenging activity, comparable to Trolox standard. | mdpi.com |

Utility in the Synthesis of Anticancer and Antiproliferative Agents (e.g., Calamenene-type Sesquiterpenoids)

While the direct, efficient synthesis of complex natural products like calamenene-type sesquiterpenoids from this compound is not a commonly cited application, the core structure is a building block for other classes of compounds with demonstrated anticancer and antiproliferative properties. For instance, the pyrazolone derivatives discussed in section 6.1, which are readily synthesized from this precursor, have been evaluated for cytotoxic activity against various cancer cell lines. researchgate.net

Furthermore, related 4-aryl-4-oxobutanoic acid amides have been specifically designed and synthesized as inhibitors of calpain, a protease whose dysregulation is implicated in both neurodegenerative diseases and certain cancers. nih.gov Some of these amide derivatives have shown potent inhibition of μ-calpain with IC50 values in the sub-micromolar range, identifying them as a promising new family of inhibitors with therapeutic potential. nih.gov

Application as a Building Block for Receptor Modulators (e.g., Free Fatty Acid Receptors, Mineralocorticoid Receptors)

The adaptability of the this compound structure makes it a candidate for synthesizing modulators of important physiological receptors.

Free Fatty Acid Receptors (FFARs): FFARs, such as GPR120 (FFA4), are G protein-coupled receptors that are activated by long-chain fatty acids and play roles in metabolism and inflammation. koreascience.krnih.govdrugbank.com Agonists for these receptors are sought for treating metabolic disorders. nih.govmdpi.com However, the known agonists are typically fatty acids themselves or complex synthetic molecules whose structures are not directly derived from arylbutanoate precursors. Thus, this remains a less explored application for this specific scaffold.

Mineralocorticoid Receptors (MR): The development of non-steroidal mineralocorticoid receptor antagonists (MRAs) is a significant area of pharmaceutical research, aimed at treating hypertension and cardiovascular disease without the side effects of steroidal agents. scienceopen.comnih.gov Pyrrole-based structures have emerged as a promising chemical scaffold for potent and selective non-steroidal MRAs. nih.gov As established in section 6.5, this compound is an effective precursor for synthesizing the pyrrole core via the Paal-Knorr reaction. mdpi.commdpi.com This pyrrole core can then be further elaborated through medicinal chemistry to produce compounds that bind to the mineralocorticoid receptor, acting as antagonists. nih.govmdpi.com

Q & A

Q. What are the key considerations in designing a synthesis route for Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate?

A methodological approach involves selecting appropriate starting materials, such as 3-ethoxybenzaldehyde and ethyl acetoacetate, and optimizing reaction conditions. A common strategy employs Claisen-Schmidt condensation under acidic or basic catalysis (e.g., piperidine or sulfuric acid) to form the α,β-unsaturated ketone intermediate, followed by hydrogenation or reduction to yield the target compound . Solvent choice (e.g., ethanol or toluene) and reflux conditions (80–120°C) are critical for achieving high yields. Post-synthesis purification via recrystallization or column chromatography ensures product integrity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization techniques include:

- Spectroscopic Analysis :

- Chromatography : HPLC or TLC to assess purity (>95% recommended for biological studies) .

- Melting Point Analysis : Consistency with literature values (e.g., 86–91°C for analogs) helps verify crystallinity .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., AlCl₃ for Friedel-Crafts acylation) enhance reaction efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .

- Temperature Control : Lower temperatures (~0–5°C) during condensation reduce undesired polymerization .

- Workup Protocols : Acidic or basic aqueous washes remove unreacted starting materials, improving purity before crystallization .

Q. How can contradictory data regarding the biological activity of structurally similar compounds guide research on this compound?

Discrepancies in biological activity often arise from substituent effects. For example:

- Halogen vs. Alkoxy Substitutions : Chlorine or fluorine atoms on the phenyl ring (as in and ) may enhance antimicrobial activity but reduce solubility, whereas ethoxy groups improve lipophilicity and bioavailability .

- Positional Isomerism : The 3-ethoxyphenyl isomer (target compound) may exhibit different enzyme-binding kinetics compared to 2- or 4-substituted analogs due to steric or electronic effects .

Researchers should systematically compare IC₅₀ values, logP, and metabolic stability across analogs to identify structure-activity relationships (SAR) .

Q. What experimental approaches can elucidate the mechanism of action of this compound in biological systems?

- Enzyme Inhibition Assays : Test interactions with cyclooxygenase (COX) or cytochrome P450 isoforms using fluorogenic substrates .

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to targets like NF-κB or AP-1, as seen in related trifluoromethyl derivatives .

- Metabolite Profiling : LC-MS/MS identifies oxidative or hydrolytic metabolites, clarifying metabolic pathways .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound analogs?

- Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in molecular geometry (e.g., bond lengths, dihedral angles) .

- Batch Reproducibility : Replicate syntheses under standardized conditions to identify variability sources (e.g., solvent purity, heating rates) .

- Cross-Platform Calibration : Compare NMR and IR data across instruments/labs to rule out equipment-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.